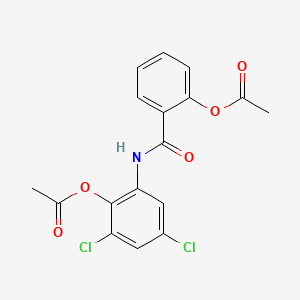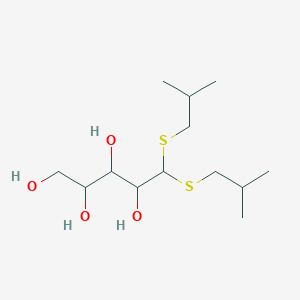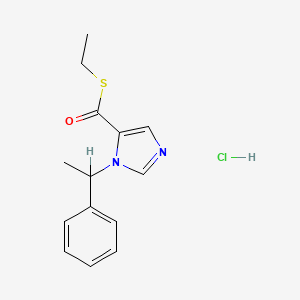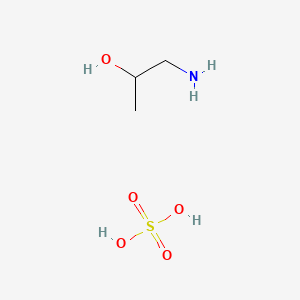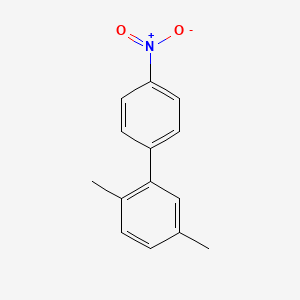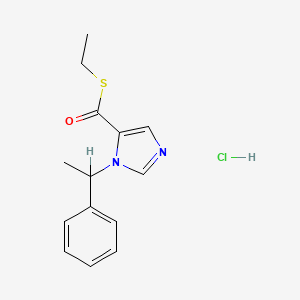
Ethanol, 2,2',2''-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt typically involves the reaction of ethanolamine with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired ester. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various phosphate esters and salts, which have different applications depending on their chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex compounds and as a catalyst in certain reactions.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and other proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), sodium salt
- Triethanolamine phosphate
- Ethanolamine phosphate
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt is unique due to its specific chemical structure, which imparts distinct properties such as higher solubility and stability compared to similar compounds. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
67924-17-8 |
|---|---|
Molekularformel |
C6H16NNa2O12P3 |
Molekulargewicht |
433.09 g/mol |
IUPAC-Name |
disodium;2-[2-[hydroxy(oxido)phosphoryl]oxyethyl-(2-phosphonooxyethyl)amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3.2Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
AGUABLZXGGKNMP-UHFFFAOYSA-L |
Kanonische SMILES |
C(COP(=O)(O)O)N(CCOP(=O)(O)[O-])CCOP(=O)(O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
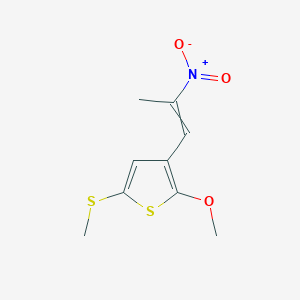
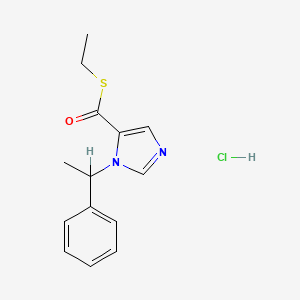
![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
